molecular formula C12H16N2O4 B5848407 N-cycloheptyl-5-nitrofuran-2-carboxamide

N-cycloheptyl-5-nitrofuran-2-carboxamide

Cat. No.: B5848407
M. Wt: 252.27 g/mol
InChI Key: QMZRHPAFYYLCIH-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-nitrofuran-2-carboxamide is a nitrofuran-derived carboxamide characterized by a cycloheptylamine substituent linked to the 5-nitrofuran-2-carboxylic acid core. Its structure combines the electron-withdrawing nitro group on the furan ring with a bulky cycloheptyl moiety, which may influence solubility, metabolic stability, and target binding compared to simpler analogs.

Properties

IUPAC Name

N-cycloheptyl-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-12(10-7-8-11(18-10)14(16)17)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZRHPAFYYLCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be converted to the desired carboxamide through a series of reactions, including hydrolysis and amide formation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-cycloheptyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and reducing agents like hydrogen gas and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-nitrofuran-2-carboxamide involves its reduction by bacterial nitroreductases to form electrophilic intermediates. These intermediates can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis, leading to the death of the bacterial cells . The compound targets multiple pathways, making it effective against a broad range of bacteria.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Conditions Potential Applications
N-cycloheptyl-5-nitrofuran-2-carboxamide 5-Nitrofuran-2-carboxamide Cycloheptylamine 280.30 (calculated) DMF, room temperature Antimicrobial (inferred)
5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide Quinoxaline-di-N-oxide 3-Cyanoquinoxaline ~340–360 (varies) DMF, room temperature Antiparasitic/antitumor research
Ranitidine nitroacetamide (impurity) Furan-2-yl methyl Nitroacetamide, thioethyl chain 287.35 (calculated) Not specified Pharmaceutical impurity
N-Ethyl-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide Cyclohexane Ethyl, methyl, isopropyl 225.34 (calculated) Not specified Unclear (structural analog)

Key Observations :

  • Electron Effects : The 5-nitro group on the furan ring enhances electrophilicity, a feature shared with Ranitidine’s nitroacetamide impurity, which may contribute to reactivity or toxicity .
  • Heterocyclic Cores: Quinoxaline-derived analogs () exhibit planar aromatic systems, favoring intercalation or enzyme inhibition, whereas the cyclohexane carboxamide () lacks π-conjugation, limiting electronic interactions .

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